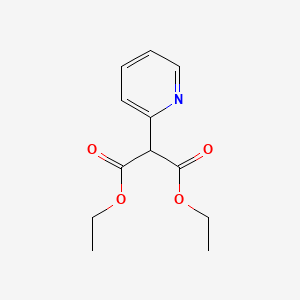

Diethyl 2-(pyridin-2-yl)malonate

Descripción general

Descripción

Diethyl 2-(pyridin-2-yl)malonate is an organic compound with the molecular formula C12H15NO4 It is a derivative of malonic ester, where one of the hydrogen atoms on the methylene group is replaced by a pyridin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-(pyridin-2-yl)malonate can be synthesized through a reaction involving diethyl malonate and 2-iodopyridine. The reaction typically involves the use of a copper(I) iodide catalyst and cesium carbonate as a base in a solvent such as 1,4-dioxane. The mixture is heated to 70°C and stirred for 16 hours. After the reaction is complete, the product is extracted and purified using chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up for larger production volumes. This would include the use of appropriate reactors, catalysts, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(pyridin-2-yl)malonate undergoes various types of chemical reactions, including:

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted monocarboxylic acids.

Common Reagents and Conditions

Alkylation: Potassium carbonate (K2CO3) and alkyl halides in DMF.

Hydrolysis: Aqueous hydrochloric acid (HCl) for ester hydrolysis.

Decarboxylation: Heating the hydrolyzed product to induce decarboxylation.

Major Products

Alkylation: Diethyl 2-allyl-2-(pyridin-2-yl)malonate.

Hydrolysis and Decarboxylation: Substituted monocarboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Diethyl 2-(pyridin-2-yl)malonate has the molecular formula . The compound features a pyridine ring attached to a malonate moiety, which enhances its reactivity and versatility in chemical reactions. The presence of the pyridine group contributes to its biological activity and potential as a pharmacological agent.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its derivatives are utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals.

The compound exhibits various biological activities that make it a candidate for drug development.

2.1. Enzyme Inhibition

Research has indicated that this compound can inhibit specific kinases by competing with ATP for binding sites. This property is particularly relevant in therapeutic contexts where kinase signaling is disrupted, such as cancer treatment.

2.2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate mechanisms.

2.3. Anticancer Potential

The ability of this compound to interact with cellular enzymes suggests potential anticancer activity. Studies are ongoing to explore its efficacy against various cancer cell lines.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial processes.

3.1. Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals due to its reactivity and ability to form diverse functional groups through various chemical reactions.

Case Study 1: Enzyme Inhibition Mechanism

A kinetic study demonstrated that this compound effectively inhibits a specific kinase involved in cancer pathways. The binding affinity was assessed using various concentrations of the compound, revealing significant inhibition at nanomolar concentrations.

Case Study 2: Synthesis of Antimicrobial Agents

In another study, derivatives of this compound were synthesized and tested for antimicrobial activity against several bacterial strains. The results indicated promising activity, warranting further exploration into structure-activity relationships.

Mecanismo De Acción

The mechanism of action of diethyl 2-(pyridin-2-yl)malonate in chemical reactions typically involves the formation of enolate intermediates. These intermediates can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides. The enolate formation is facilitated by the relatively acidic α-hydrogens flanked by the carbonyl groups .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A simpler ester without the pyridin-2-yl group.

Diethyl 2-(5-nitropyridin-2-yl)malonate: A derivative with a nitro group on the pyridine ring.

Diethyl 2-acetamido-2-(methylpyridin-4-yl)malonate: A derivative with an acetamido group.

Uniqueness

Diethyl 2-(pyridin-2-yl)malonate is unique due to the presence of the pyridin-2-yl group, which can participate in additional interactions and reactions compared to simpler malonate derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Actividad Biológica

Diethyl 2-(pyridin-2-yl)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is a derivative of malonic ester, characterized by the presence of a pyridin-2-yl group. This structural feature is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to form enolate intermediates during chemical reactions. These intermediates are crucial for nucleophilic substitution reactions with electrophiles, which are essential in synthesizing biologically active compounds. The relatively acidic α-hydrogens adjacent to the carbonyl groups facilitate this process, allowing for various chemical transformations that lead to biologically relevant products.

Applications in Drug Development

This compound has been explored for its potential in drug development, particularly in synthesizing heterocyclic compounds that exhibit biological activity. Its role as a building block in organic synthesis makes it valuable for creating complex molecules with therapeutic properties .

Notable Studies and Findings

- Synthesis of Heterocycles : Research has demonstrated that this compound can be used to synthesize various heterocyclic compounds, which are often biologically active. For instance, it has been involved in reactions leading to pyridoindole derivatives, known for their medicinal properties .

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibitors. Its structural characteristics allow it to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting various diseases .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For example, related malonate derivatives have shown significant antibacterial activity against pathogens such as Xanthomonas oryzae and antiviral effects against tobacco mosaic virus .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Synthesis of Pyridoindoles

A study focused on synthesizing pyridoindole malonates demonstrated that this compound could effectively react with benzyne to form desired products with medicinal relevance. This study highlighted the compound's utility in developing new drugs targeting various health conditions .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of this compound were screened for antimicrobial activity. One derivative exhibited remarkable antibacterial efficacy against Xanthomonas oryzae with an effective concentration (EC) value significantly lower than standard treatments . This finding underscores the potential of pyridine-based malonates in agricultural applications.

Propiedades

IUPAC Name |

diethyl 2-pyridin-2-ylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h5-8,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXXSVCHEKAGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318024 | |

| Record name | Diethyl (pyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39541-69-0 | |

| Record name | NSC324624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (pyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.